ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJSBIGWIJRRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CN=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745225 | |
| Record name | Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257856-84-0 | |
| Record name | Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the bromine atom and the ethyl ester group. The key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and pyrrole.
Esterification: The ethyl ester group is introduced through esterification reactions, often using ethyl chloroformate or similar reagents.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at C4 Bromine
The 4-bromo substituent undergoes nucleophilic substitution due to the electron-withdrawing effects of the adjacent pyrimidine ring and ester group. Key reactions include:
A. Amine Displacement
Primary/secondary amines react under moderate heating (60–100°C) in polar aprotic solvents (e.g., DMF, THF) to yield 4-amino derivatives, essential intermediates for kinase inhibitors .
Example:
-
Reagents: Ethylenediamine, DMF, 80°C
-
Product: 4-(2-Aminoethylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
B. Hydroxylation
Hydrolysis under basic conditions converts bromine to hydroxyl:
-
Conditions: NaOH (2M), EtOH/H₂O (1:1), reflux
-
Product: Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Suzuki–Miyaura Cross-Coupling
The bromine at C4 participates in palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives, expanding structural diversity for drug discovery .
General Protocol:
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 eq) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C, 12–16 h |
| Boronic Acid | Aryl/heteroaryl variants |
| Typical Yield | 60–78% |
Example Applications:
-
Coupling with 4-methoxyphenylboronic acid yields ethyl 4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate , a precursor for anticancer agents .
Ester Hydrolysis and Functionalization
The ethyl ester at C6 is hydrolyzed to a carboxylic acid, enabling further derivatization:
A. Acid Formation
-
Conditions: LiOH (3 eq), THF/H₂O (3:1), RT, 4 h
-
Product: 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
-
Yield: >90%
B. Amide Coupling
The carboxylic acid reacts with amines via EDC/HOBt-mediated coupling:
-
Reagents: HATU, DIPEA, DMF
-
Product: 6-Amidated pyrrolopyrimidines (e.g., hydrazides for antimalarial studies)
Protection/Deprotection Strategies
The NH group at N7 is often protected (e.g., tosyl, benzyl) to prevent side reactions during C4 functionalization :
Protection Protocol:
| Step | Conditions |
|---|---|
| Tosylation | TsCl (1.2 eq), Et₃N, DCM, 0°C→RT |
| Deprotection | Mg/MeOH, reflux |
Comparative Reactivity Data
Key transformations and yields (extrapolated from analogs):
Mechanistic Insights
-
Nucleophilic Aromatic Substitution: Facilitated by the electron-deficient pyrimidine ring, which activates the C4 bromine toward attack by soft nucleophiles (e.g., amines, thiols) .
-
Cross-Coupling Selectivity: The bromine’s position ortho to the ester minimizes steric hindrance, enabling efficient Pd-catalyzed coupling .
This compound’s versatility underscores its utility in synthesizing bioactive molecules, particularly kinase inhibitors and antiproliferative agents .
Scientific Research Applications
Anticancer Properties
Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has shown promising anticancer activity. Research indicates that it can inhibit various kinases involved in cancer cell proliferation. A study reported that certain derivatives exhibited potent cytotoxic effects against cancer cell lines, with IC50 values as low as 0.38 μM against HeLa cells. The following table summarizes some findings on its anticancer properties:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound 51 | A549 | 0.66 |
| Compound 51 | HeLa | 0.38 |
| Compound 51 | MCF-7 | 0.44 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances the biological activity of these compounds.
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes, particularly kinases, by binding to their active sites and blocking their activity. This property is crucial for modulating signaling pathways related to cell growth and differentiation.
Therapeutic Potential
The unique properties of this compound make it a candidate for further development in therapeutic applications:
- Cancer Treatment : Its ability to inhibit specific kinases positions it as a potential treatment for various cancers.
- Antimicrobial Activity : Similar compounds in the pyrrolopyrimidine family have been studied for their antimicrobial properties, suggesting potential applications in treating infections.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Cytotoxicity Studies : A series of compounds derived from this scaffold demonstrated significant cytotoxicity against multiple cancer cell lines.
- In Vivo Studies : Preliminary animal studies have indicated that derivatives exhibit reduced tumor growth compared to control treatments.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, particularly kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis. The presence of the bromine atom and the ethyl ester group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolo[2,3-d]Pyrimidine Derivatives
Key analogs include halogenated and sulfonated derivatives:
- Bromine vs. Chlorine : Bromine at C4 (target compound) offers superior leaving-group ability compared to chlorine, facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings (e.g., Suzuki) .
- Sulfonyl vs.
Heterocyclic Core Modifications: Thieno vs. Pyrrolo Derivatives
Replacing the pyrrolo[2,3-d]pyrimidine core with thieno[2,3-d]pyrimidine alters electronic and steric properties:
- Melting Points: Thieno derivatives with bulky substituents (e.g., 319–322°C in ) show higher melting points than pyrrolo analogs, likely due to increased molecular symmetry and intermolecular interactions.
Halogenation Strategies
- Bromination : highlights bromination of methyl 7-allyl-pyrrolo[2,3-d]pyrimidine-6-carboxylate using bromine or NBS (N-bromosuccinimide), a critical step for introducing the C4-bromo group in the target compound.
- Chlorination : Chlorinated analogs (e.g., CAS 1987286-78-1) often employ POCl₃ or SOCl₂ under reflux conditions .
Esterification and Functionalization
- Ester Groups : Ethyl esters (e.g., COOEt at C6) are introduced via nucleophilic substitution or esterification of carboxylic acid precursors (e.g., ).
- Cross-Coupling: Bromine at C4 enables Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination in ), whereas thieno derivatives may require harsher conditions due to reduced reactivity .
Biological Activity
Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound belongs to the pyrrolopyrimidine family, characterized by a fused pyrrole and pyrimidine ring structure. The presence of a bromine atom at the 4-position and an ethyl ester group at the 6-position enhances its reactivity and biological profile.
Synthesis Methods
Recent advancements in synthetic methodologies have enabled the efficient production of various pyrrolopyrimidine derivatives. One notable method involves the use of continuous flow chemistry, which allows for safer handling of reactive intermediates and improved yields. For example, studies have demonstrated regioselective functionalization at the C5 and C7 positions of the pyrrolopyrimidine ring, leading to diverse derivatives with tailored biological properties .
Anticancer Properties
Research has highlighted the anticancer potential of this compound and its derivatives. A study evaluating a series of pyrrolo[2,3-d]pyrimidine derivatives reported that certain compounds exhibited potent cytotoxic effects against various cancer cell lines. Notably, compounds derived from this scaffold demonstrated IC50 values as low as 0.38 μM against Hela cells, indicating strong antiproliferative activity compared to standard treatments like Cabozantinib .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound 51 | A549 | 0.66 |
| Compound 51 | Hela | 0.38 |
| Compound 51 | MCF-7 | 0.44 |
The structure-activity relationship (SAR) studies suggested that electron-withdrawing groups (EWGs) on the aromatic rings significantly enhance biological activity. This indicates that further modifications could yield even more potent anticancer agents .
Anti-inflammatory and Antioxidant Activity
Additionally, this compound has been investigated for its anti-inflammatory properties. Novel derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines in vitro using RAW264.7 cells stimulated with lipopolysaccharides (LPS). The results indicated that certain derivatives exhibited significant anti-inflammatory effects by targeting Toll-like receptors (TLRs), specifically TLR2 and TLR4 .
Case Studies
- Anticancer Case Study : A derivative of ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine was tested against lung cancer cell lines. The study found that this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.
- Anti-inflammatory Case Study : In a model of acute inflammation, a derivative was shown to reduce edema in mice significantly compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic: What synthetic strategies are commonly employed to prepare ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?
The synthesis of this compound typically involves halogenation and esterification steps. A plausible route starts with the bromination of a pyrrolo[2,3-d]pyrimidine scaffold at the 4-position using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions . Subsequent esterification of the 6-carboxylic acid derivative (e.g., 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid) with ethanol in the presence of coupling agents like DCC/DMAP or acid catalysis (H₂SO₄) yields the ethyl ester . Key intermediates should be monitored via TLC and characterized using ¹H/¹³C NMR to confirm regioselectivity and purity .
Basic: How can the purity and regiochemistry of this compound be validated experimentally?
Purity is assessed via HPLC with UV detection (λ ≈ 254 nm) and melting point analysis. Regiochemistry is confirmed through ¹H NMR: the bromine at C4 deshields adjacent protons, causing distinct splitting patterns (e.g., singlet for H5 in pyrrolo[2,3-d]pyrimidine systems) . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₉H₈BrN₃O₂ requires m/z 285.9804) . X-ray crystallography may resolve ambiguities in substitution patterns .
Advanced: What methodologies are used to analyze competing side reactions during bromination of pyrrolo[2,3-d]pyrimidine derivatives?
Competing side reactions (e.g., over-bromination or ring-opening) are monitored using LC-MS to detect byproducts. Kinetic studies under varying temperatures and stoichiometric ratios of brominating agents optimize selectivity . Computational tools (DFT calculations) predict reactive sites, guiding solvent choice (e.g., DMF for polar intermediates or DCM for non-polar systems) . Quenching experiments with Na₂S₂O₃ confirm reaction completion and minimize oxidative degradation .
Advanced: How can this compound serve as a precursor for targeted kinase inhibitors?
The bromine at C4 enables Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl/heteroaryl groups, enhancing kinase binding affinity . For example, coupling with 3-bromophenylboronic acid generates derivatives evaluated for EGFR or VEGFR2 inhibition . IC₅₀ values are determined via enzymatic assays (e.g., ADP-Glo™ Kinase Assay), while molecular docking studies (AutoDock Vina) correlate substituent effects with binding modes .
Advanced: What experimental designs address contradictions in reported biological activities of pyrrolo[2,3-d]pyrimidine analogs?
Discrepancies in bioactivity data (e.g., IC₅₀ variability) are resolved by standardizing assay conditions:
- Cellular vs. enzymatic assays : Compare inhibition in isolated kinases (e.g., purified EGFR) vs. cell-based assays (e.g., A431 cell proliferation) to differentiate target specificity .
- Metabolic stability : Pre-treat compounds with liver microsomes to assess CYP450-mediated degradation, which may artificially lower activity in vitro .
- Control benchmarks : Use reference inhibitors (e.g., erlotinib for EGFR) to normalize inter-lab variability .
Basic: What spectroscopic techniques are critical for characterizing the electronic effects of the bromine substituent in this compound?
- ¹³C NMR : The electronegative bromine at C4 causes upfield shifts (δ ≈ 110–120 ppm for adjacent carbons) .
- UV-Vis spectroscopy : Conjugation between the bromine and π-system results in absorption maxima shifts (e.g., λₘₐₐ ≈ 270–290 nm) .
- IR spectroscopy : Stretching vibrations for C-Br (≈ 550–600 cm⁻¹) confirm successful halogenation .
Advanced: How can the reactivity of the 4-bromo group be exploited in multicomponent reactions (MCRs)?
The 4-bromo substituent participates in Pd-catalyzed MCRs to build complex heterocycles. For instance, a Sonogashira coupling-cyclization sequence with terminal alkynes and amines generates fused pyrimidine-quinoline hybrids . Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and solvent (toluene/Et₃N) to suppress homocoupling byproducts . Reaction progress is tracked via ¹H NMR to detect alkyne intermediates.
Basic: What are the stability considerations for storing this compound?
Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester group or Br loss. Monitor decomposition via periodic HPLC; degradation products often include the carboxylic acid derivative (4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid) . Avoid prolonged exposure to light, as UV irradiation may cleave the C-Br bond .
Advanced: What strategies optimize the yield of this compound in scaled-up syntheses?
- Microwave-assisted synthesis : Reduces reaction time (e.g., bromination from 12 h to 45 min) and improves yield (≥85%) .
- Flow chemistry : Enables precise control of exothermic bromination steps, minimizing side reactions .
- Workup optimization : Use silica gel column chromatography with EtOAc/hexane (1:3) for efficient purification .
Advanced: How does the bromine substituent influence the compound’s pharmacokinetic (PK) profile in preclinical studies?
The bromine enhances lipophilicity (logP ≈ 2.5), improving membrane permeability but potentially reducing aqueous solubility. PK studies in rodents involve:
- Oral bioavailability : Administer compound (10 mg/kg) and measure plasma concentrations via LC-MS/MS .
- Metabolite identification : Incubate with hepatocytes to detect debrominated or glucuronidated metabolites .
- Toxicity screening : Assess hepatic/renal markers (ALT, creatinine) after 14-day dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
